molecular formula C10H12ClF2N B1405777 Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride CAS No. 1545024-65-4

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride

Cat. No. B1405777
M. Wt: 219.66 g/mol
InChI Key: TVKYGZGOIGFKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N . It is a white to off-white crystalline powder. The compound has been used in research due to its numerous applications.


Synthesis Analysis

The synthesis of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride can be achieved using various methods, including reductive amination, the Mannich reaction, and the Buchwald-Hartwig cross-coupling reaction.


Molecular Structure Analysis

The molecular structure of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride consists of a cyclopropyl group attached to a methanamine group, which is further connected to a 3,4-difluorophenyl group . The InChI code for the compound is InChI=1S/C10H11F2N.ClH/c11-8-4-3-7 (5-9 (8)12)10 (13)6-1-2-6;/h3-6,10H,1-2,13H2;1H .


Physical And Chemical Properties Analysis

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is a solid at room temperature with a molecular weight of 219.66 g/mol . It is soluble in water, methanol, and ethanol, but insoluble in organic solvents such as chloroform, ethyl acetate, and hexane. The compound is a weak base with a pKa value of 8.25.

properties

IUPAC Name

cyclopropyl-(3,4-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKYGZGOIGFKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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